molecular formula C12H15NO B3330942 1-(1-Benzylazetidin-2-yl)ethan-1-one CAS No. 76505-74-3

1-(1-Benzylazetidin-2-yl)ethan-1-one

Cat. No.: B3330942
CAS No.: 76505-74-3
M. Wt: 189.25 g/mol
InChI Key: SWUCGXMLUDCGSF-UHFFFAOYSA-N
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Description

1-(1-Benzylazetidin-2-yl)ethan-1-one is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 1-(1-Benzylazetidin-2-yl)ethan-1-one typically involves the reaction of benzylamine with a suitable ketone under controlled conditions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: Benzylamine reacts with a ketone to form an intermediate azetidine ring.

    Cyclization: The intermediate undergoes cyclization to form the final product, this compound.

Industrial production methods may involve optimized reaction conditions such as temperature control, use of catalysts, and purification steps to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(1-Benzylazetidin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace specific substituents under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to facilitate the desired transformations .

Scientific Research Applications

1-(1-Benzylazetidin-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(1-Benzylazetidin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

1-(1-Benzylazetidin-2-yl)ethan-1-one can be compared with other azetidine derivatives, such as:

    1-(1-Phenylazetidin-2-yl)ethan-1-one: Similar in structure but with a phenyl group instead of a benzyl group, leading to different chemical and biological properties.

    1-(1-Methylazetidin-2-yl)ethan-1-one:

The uniqueness of this compound lies in its specific benzyl substitution, which imparts distinct chemical and biological characteristics .

Properties

IUPAC Name

1-(1-benzylazetidin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10(14)12-7-8-13(12)9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUCGXMLUDCGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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